(5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one
Overview
Description
The compound (5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, a pyridine ring, and a phenyl group with a prop-2-en-1-yloxy substituent. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one typically involves multi-step organic reactions. The starting materials often include 4-(prop-2-en-1-yloxy)benzaldehyde, pyridine-4-carboxylic acid hydrazide, and 2-mercapto-1H-1,2,4-triazole. The key steps in the synthesis include:
Condensation Reaction: The aldehyde group of 4-(prop-2-en-1-yloxy)benzaldehyde reacts with the hydrazide group of pyridine-4-carboxylic acid hydrazide to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization with 2-mercapto-1H-1,2,4-triazole under acidic or basic conditions to form the triazolothiazole core.
Isomerization: The final step involves the isomerization of the double bond to achieve the (5Z)-configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyridine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar aromatic properties.
Triazolothiazoles: Other compounds in this class share the triazole-thiazole core structure but differ in their substituents.
Uniqueness
The uniqueness of (5Z)-5-{[4-(Prop-2-EN-1-yloxy)phenyl]methylidene}-2-(pyridin-4-YL)-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-2-11-25-15-5-3-13(4-6-15)12-16-18(24)23-19(26-16)21-17(22-23)14-7-9-20-10-8-14/h2-10,12H,1,11H2/b16-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAWUAWWGVBKTC-VBKFSLOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.